molecular formula C21H20O6 B11305674 butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No.: B11305674
M. Wt: 368.4 g/mol
InChI Key: ZXGCNQONCZWEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C21H20O6 It is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of esterification and purification would apply, with potential optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.

    Reduction: Formation of 5-hydroxy-4-hydroxy-2-phenyl-4H-chromen-7-yl acetate.

    Substitution: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl alcohol and butyric acid.

Scientific Research Applications

Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with an ethyl ester group instead of a butyl ester group.

    Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with a methyl ester group.

    Tert-butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with a tert-butyl ester group.

Uniqueness

Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The butyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O6/c1-2-3-9-25-20(24)13-26-15-10-16(22)21-17(23)12-18(27-19(21)11-15)14-7-5-4-6-8-14/h4-8,10-12,22H,2-3,9,13H2,1H3

InChI Key

ZXGCNQONCZWEOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.